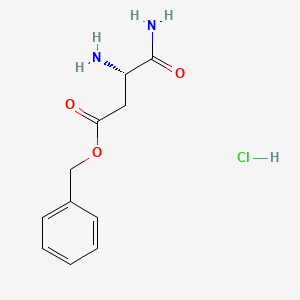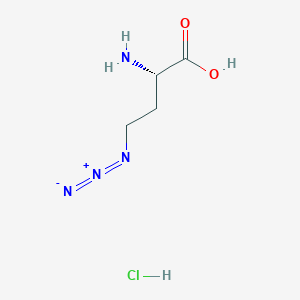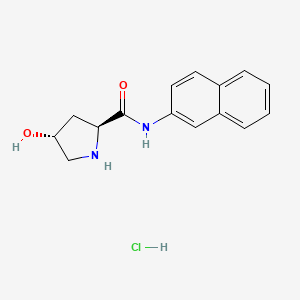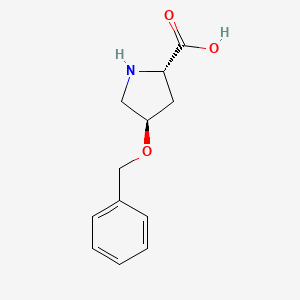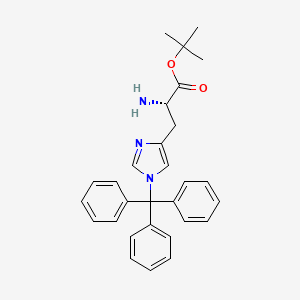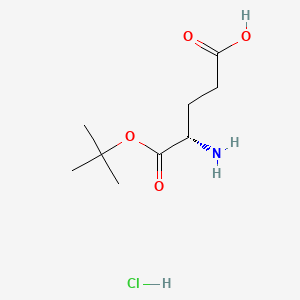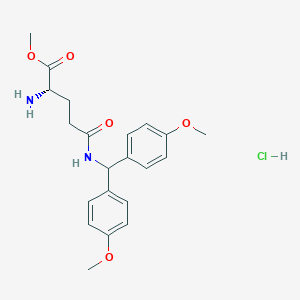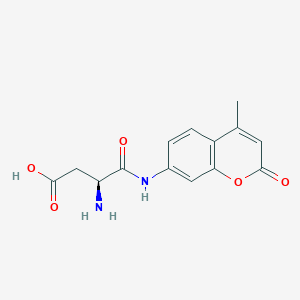
H-Asp-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Asp-AMC, also known as H-Asp(AMC)-OH, is an amino acid derivative and a fluorescent dye . It does not inhibit glycine transport at a concentration of 0.25 mM .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, di- and tri-peptidyl aldehydes have been synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors . Another method involves the Fmoc synthesis, purification, and mass spectral analysis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .
Molecular Structure Analysis
This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It contains a total of 36 bonds: 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 hydroxyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It should be stored away from direct sunlight, at -20°C for 3 years in powder form, or at -80°C for 1 year in solvent .
Aplicaciones Científicas De Investigación
Electrochemical DNA Biosensor for Chemotherapy Agent Detection
A study by Lei et al. (2022) developed an electrochemical DNA biosensor using pencil graphite electrodes modified with polypyrrole/Ce doped hexagonal nickel oxide nanodisks for the determination of Abemaciclib and ds-DNA molecules. This biosensor demonstrates the potential for rapid, sensitive, and inexpensive detection of DNA molecules and changes in its structure, which could be a relevant approach for studies involving H-Asp-AMC.
Activated Microporous Carbon for Energy Storage
Research by Wu et al. (2016) synthesized activated microporous carbon from almond shells, demonstrating its remarkable electrochemical behaviors as electrodes for supercapacitors. The innovative use of low-cost, renewable materials for high energy density applications highlights the potential for this compound in energy storage solutions if similar properties can be leveraged.
High Hydrostatic Pressure in Food Processing
Vázquez-Gutiérrez et al. (2012) explored the effect of high hydrostatic pressure on the microstructure and textural properties of persimmon, demonstrating how HHP can enhance the diffusion of nutritional compounds. This study's methodology could be applicable to the processing or modification of compounds like this compound, especially in food science or pharmaceutical applications.
Microbiological Food Safety and High Hydrostatic Pressure
Rendueles et al. (2011) reviewed the effect of high hydrostatic pressure processing on foodborne pathogens, emphasizing its potential to produce safer food products while preserving their natural characteristics. This non-thermal processing method's advantages and limitations could inform the development of preservation techniques involving this compound.
Mecanismo De Acción
Target of Action
H-Asp-AMC is a fluorescent dye and an amino acid derivative . It is primarily used in biochemical assays to measure the activity of certain enzymes, particularly proteases . The primary targets of this compound are these enzymes, such as cathepsins B and L .
Mode of Action
This compound works by acting as a substrate for the target enzymes. The enzymes cleave the compound, separating the AMC (7-amino-4-methylcoumarin) moiety. This cleavage results in the release of fluorescence, which can be measured . The intensity of the fluorescence is directly proportional to the enzymatic activity.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target enzymes. For instance, cathepsins B and L, which are lysosomal proteases, play roles in protein degradation and turnover, apoptosis, and other cellular processes . By measuring the activity of these enzymes with this compound, we can gain insights into these biochemical pathways.
Result of Action
The cleavage of this compound by target enzymes results in the release of fluorescence. This allows researchers to measure the activity of the enzymes, providing valuable information about biochemical processes in the sample being studied .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the assay can affect enzyme activity and thus the fluorescence generated. Additionally, the presence of other substances that can interfere with the fluorescence measurement or inhibit the enzymes can also impact the efficacy of this compound .
Safety and Hazards
Direcciones Futuras
While specific future directions for H-Asp-AMC were not found, research into similar compounds suggests potential avenues. For instance, future directions for caspase-3 inhibitors, which are similar to this compound, include optimizing pharmacokinetic and activity/selectivity profiles to advance them to deliverable drugs .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPGZSFBVEQMU-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955279 |
Source


|
| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
336616-48-9 |
Source


|
| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


